4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
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Overview
Description
4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is a complex organic compound characterized by its unique chemical structure, which includes a chloro group, a hydroxyphenyl group, and a morpholinylsulfonyl group attached to a benzamide backbone. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step often involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an appropriate amine, such as 2-aminophenol, under dehydrating conditions.
Introduction of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group can be introduced via sulfonylation, where morpholine reacts with a sulfonyl chloride derivative in the presence of a base.
Final Assembly: The final step involves coupling the intermediate products under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated reactors, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group, if present in any intermediate, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while substitution of the chloro group could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for biochemical studies. Its interactions with biological macromolecules can be explored to understand its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases, due to its ability to interact with biological targets.
Industry
Industrially, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its structural features allow for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the morpholinylsulfonyl group can engage in electrostatic interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-hydroxyphenyl)benzamide: Lacks the morpholinylsulfonyl group, which may reduce its biological activity.
N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide: Lacks the chloro group, potentially altering its reactivity and binding properties.
4-chloro-N-(2-hydroxyphenyl)-3-sulfonylbenzamide: Lacks the morpholine ring, which may affect its solubility and interaction with biological targets.
Uniqueness
4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro group, hydroxyphenyl group, and morpholinylsulfonyl group allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJSIJJKDJTSEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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